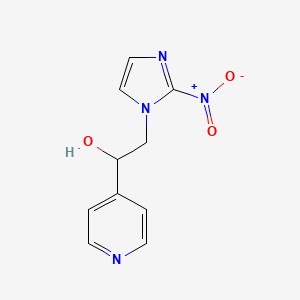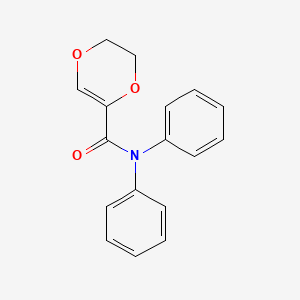![molecular formula C14H12N2O7S B3827620 N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine](/img/structure/B3827620.png)
N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine
Descripción general
Descripción
N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine, also known as HNG, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. HNG is a member of the sulfonylurea family of compounds and has been shown to have significant effects on various biological processes.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine is not fully understood, but it is thought to involve the inhibition of the ATP-sensitive potassium channels in pancreatic beta cells, which leads to an increase in insulin secretion. Additionally, N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on insulin secretion and glucose metabolism, N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine has been shown to have antioxidant properties, which may have implications for the treatment of various diseases associated with oxidative stress. Additionally, N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine has been shown to have neuroprotective effects, which may have implications for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine for lab experiments is its specificity for the ATP-sensitive potassium channels in pancreatic beta cells. This specificity allows for the selective targeting of these cells, which may be useful for studying the effects of N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine on insulin secretion and glucose metabolism. However, one limitation of N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine. One area of interest is the development of N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine analogs with improved specificity and efficacy. Additionally, further research is needed to fully understand the mechanisms of action of N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine and to identify potential therapeutic targets for the treatment of various diseases. Finally, studies are needed to determine the safety and efficacy of N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine in human clinical trials.
Aplicaciones Científicas De Investigación
N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine has been studied extensively for its potential applications in scientific research. One of the primary applications of N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine is in the field of diabetes research. N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. Additionally, N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine has been shown to have anti-inflammatory effects, which may have implications for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
2-(4-hydroxy-N-(4-nitrophenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O7S/c17-12-5-1-10(2-6-12)15(9-14(18)19)24(22,23)13-7-3-11(4-8-13)16(20)21/h1-8,17H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOXYUXYNSZHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-4-(4-methylphenoxy)piperidine-4-carboxamide](/img/structure/B3827537.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(4-fluorophenyl)piperidine](/img/structure/B3827561.png)
![5-[(3-fluorophenoxy)methyl]-N-[(5-methyl-2-furyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3827568.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-[4-(methylthio)phenyl]acetamide](/img/structure/B3827579.png)
![N-[(2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B3827592.png)
![N-[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide hydrobromide](/img/structure/B3827597.png)



![3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B3827628.png)
![(3-bromophenyl)[(2Z)-3-(3-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B3827630.png)
![2-[(4-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B3827641.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3827658.png)